Diflufenzopyr-sodium

Description

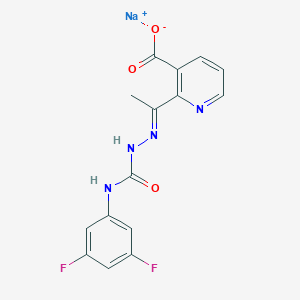

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N4O3.Na/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11;/h2-7H,1H3,(H,22,23)(H2,19,21,24);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNDBKFAZXZKRA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N4NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032375 | |

| Record name | Diflufenzopyr-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109293-98-3 | |

| Record name | Diflufenzopyr-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of Diflufenzopyr-Sodium

For Immediate Release

A Deep Dive into the Core Functionality of a Potent Auxin Transport Inhibitor for Researchers, Scientists, and Drug Development Professionals.

Diflufenzopyr-sodium, a member of the semicarbazone chemical family, stands as a significant herbicidal active ingredient, primarily utilized for the post-emergence control of broadleaf weeds. Its efficacy is rooted in a nuanced mechanism of action that disrupts the fundamental hormonal balance governing plant growth. This technical guide provides an in-depth elucidation of the molecular and physiological processes affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism: Inhibition of Polar Auxin Transport

The primary mode of action of this compound is the inhibition of polar auxin transport.[1][2][3][4] Auxin, a class of plant hormones critical for cell elongation, division, and differentiation, is actively transported directionally from cell to cell, a process essential for maintaining proper growth and development.[5] Diflufenzopyr (B12349329) disrupts this transport system, leading to an abnormal accumulation of both naturally occurring auxins, such as indole-3-acetic acid (IAA), and synthetic auxin herbicides in the meristematic regions of sensitive plants, namely the rapidly growing shoots and roots.[1][2] This hormonal imbalance triggers a cascade of phytotoxic effects, including epinasty (downward bending of leaves), stunted growth, and ultimately, plant death.[1]

The specific molecular targets of diflufenzopyr are believed to be the PIN-FORMED (PIN) proteins, which are key auxin efflux carriers responsible for the directional transport of auxin out of cells.[6] By inhibiting these transporters, diflufenzopyr effectively traps auxin within the cells of the meristematic tissues.[7]

Synergistic Action with Auxin Herbicides

Diflufenzopyr is frequently formulated with synthetic auxin herbicides, most notably dicamba (B1670444).[3][8][9] This combination exhibits a powerful synergistic effect.[10][11] Diflufenzopyr's inhibition of auxin transport concentrates the co-applied auxin herbicide at its site of action in the meristems, thereby enhancing its herbicidal activity.[1][2][12] This synergy allows for effective weed control at lower application rates of the auxin herbicide, which can have environmental and economic benefits.[2][12]

Signaling Cascade and Physiological Consequences

The accumulation of auxins induced by diflufenzopyr triggers a complex signaling cascade, leading to a series of physiological and biochemical changes that contribute to the herbicide's phytotoxicity. A key study by Grossmann et al. (2002) elucidated several of these downstream effects.

Ethylene (B1197577) and Abscisic Acid (ABA) Production

The high concentration of auxins stimulates the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in ethylene biosynthesis.[11] This leads to a rapid increase in ethylene production, which in turn triggers the biosynthesis of abscisic acid (ABA), a stress-related plant hormone.[11][13] The elevated levels of ABA are strongly correlated with growth inhibition and the development of necrotic lesions.[11]

Oxidative Stress

The hormonal imbalance and subsequent physiological stress can also lead to the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide, causing oxidative damage to cellular components and contributing to tissue necrosis.[11]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of diflufenzopyr, often in combination with dicamba.

Table 1: Synergistic Effect of Diflufenzopyr on Dicamba-Induced Ethylene and ABA Accumulation in Sensitive Weeds (20 hours after treatment)

| Treatment | Plant Species | ACC Synthase Activity (% of Control) | Ethylene Production (pmol g⁻¹ FW h⁻¹) | (+)-Abscisic Acid (ABA) (ng g⁻¹ FW) |

| Control | Galium aparine | 100 | 5 | 20 |

| Dicamba (250 g/ha) | Galium aparine | 350 | 25 | 80 |

| Diflufenzopyr (100 g/ha) + Dicamba (250 g/ha) | Galium aparine | 800 | 60 | 250 |

| Control | Amaranthus retroflexus | 100 | 8 | 15 |

| Dicamba (250 g/ha) | Amaranthus retroflexus | 450 | 40 | 100 |

| Diflufenzopyr (100 g/ha) + Dicamba (250 g/ha) | Amaranthus retroflexus | 1200 | 110 | 400 |

Data derived from Grossmann et al. (2002). Pest Manag Sci 58:1002-14.

Table 2: Differential Uptake and Translocation of [¹⁴C]Diflufenzopyr in Corn and Sensitive Weeds (48 hours after foliar application)

| Plant Species | Uptake (% of Applied) | Translocation out of Treated Leaf (% of Uptake) |

| Corn (Zea mays) | 15 | 5 |

| Galium aparine | 45 | 20 |

| Amaranthus retroflexus | 60 | 35 |

Data derived from Grossmann et al. (2002). Pest Manag Sci 58:1002-14.

Table 3: Effect of Diflufenzopyr on Foliar Uptake of [¹⁴C]Dicamba in Corn

| Treatment | [¹⁴C]Dicamba Uptake (% of Applied) |

| [¹⁴C]Dicamba alone | 30 |

| [¹⁴C]Dicamba + Diflufenzopyr | 15 |

Data derived from Grossmann et al. (2002). Pest Manag Sci 58:1002-14.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Radiolabeled Herbicide Uptake, Translocation, and Metabolism Studies

Objective: To quantify the absorption, movement, and metabolic fate of diflufenzopyr and co-applied herbicides in tolerant and susceptible plant species.

Methodology:

-

Radiolabeling: Synthesize diflufenzopyr and the accompanying herbicide (e.g., dicamba) with a radioactive isotope, typically ¹⁴C, at a stable position in the molecule.

-

Plant Material: Grow tolerant (e.g., corn) and susceptible weed species under controlled environmental conditions to a specified growth stage (e.g., third-leaf stage).

-

Application: Apply a precise amount of the radiolabeled herbicide solution to a defined area of a single leaf on each plant.

-

Time Course: Harvest plants at various time points after application (e.g., 6, 24, 48, and 72 hours).

-

Sample Processing:

-

Uptake: Wash the treated leaf with a suitable solvent (e.g., acetone:water mixture) to remove unabsorbed herbicide from the leaf surface. Quantify the radioactivity in the wash solution using liquid scintillation counting (LSC). The amount of radioactivity absorbed is calculated by subtracting the amount in the wash from the total amount applied.

-

Translocation: Dissect the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

Metabolism: Combust dried plant parts in a sample oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC.

-

-

Analysis: Express the amount of radioactivity in each plant part as a percentage of the total absorbed radioactivity to determine the translocation pattern. For metabolism studies, extract metabolites from plant tissues and analyze them using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

Measurement of ACC Synthase Activity, Ethylene, and ABA Levels

Objective: To quantify the effect of diflufenzopyr on the biosynthesis of ethylene and ABA.

Methodology:

-

Plant Treatment: Treat susceptible plants with diflufenzopyr, dicamba, and their combination at field-relevant rates. Harvest shoot tissue at various time points.

-

ACC Synthase Activity Assay:

-

Homogenize fresh plant tissue in an extraction buffer.

-

Centrifuge the homogenate and use the supernatant for the enzyme assay.

-

Incubate the enzyme extract with S-adenosyl-L-methionine (SAM), the substrate for ACC synthase.

-

Quantify the ACC produced using a gas chromatograph (GC) after chemical conversion to ethylene.

-

-

Ethylene Measurement:

-

Enclose treated plants or excised plant parts in airtight containers for a defined period.

-

Withdraw a sample of the headspace gas using a syringe.

-

Inject the gas sample into a GC equipped with a flame ionization detector (FID) to quantify ethylene.

-

-

ABA Quantification:

-

Freeze-dry and grind the plant tissue.

-

Extract ABA using a suitable solvent system.

-

Purify the extract using solid-phase extraction (SPE).

-

Quantify ABA using an enzyme-linked immunosorbent assay (ELISA) or by GC-mass spectrometry (GC-MS) for higher accuracy.

-

Auxin Transport Inhibition Assay

Objective: To directly measure the inhibitory effect of diflufenzopyr on auxin transport.

Methodology:

-

Plant Material: Use etiolated hypocotyls or root segments from a suitable plant model like Arabidopsis thaliana or pea (Pisum sativum).

-

Radiolabeled Auxin: Prepare a solution containing radiolabeled IAA (e.g., ³H-IAA or ¹⁴C-IAA).

-

Inhibitor Treatment: Prepare a series of solutions with varying concentrations of diflufenzopyr.

-

Assay Procedure:

-

Place an agar (B569324) block containing the radiolabeled IAA at the apical end of the plant segment.

-

Place a receiver agar block at the basal end.

-

Incubate the segments in the diflufenzopyr solutions.

-

After a set incubation period, measure the amount of radioactivity that has been transported into the basal receiver block using LSC.

-

-

Data Analysis: Calculate the percentage of inhibition of auxin transport for each diflufenzopyr concentration compared to a control without the inhibitor. Determine the I₅₀ value (the concentration required to inhibit transport by 50%).

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound's mechanism of action.

Caption: Workflow for key experiments in elucidating the mechanism of action.

Caption: Logical relationship explaining the selectivity of diflufenzopyr.

References

- 1. benchchem.com [benchchem.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. Quantitative Distribution and Metabolism of Auxin Herbicides in Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diflufenzopyr (Ref: HSDB 7010) [sitem.herts.ac.uk]

- 7. Escherichia coli-Based Expression and In Vitro Activity Assay of 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase and ACC Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the mechanism of selectivity of the corn herbicide BAS 662H: a combination of the novel auxin transport inhibitor diflufenzopyr and the auxin herbicide dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reporters for sensitive and quantitative measurement of auxin response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Investigation of physiological and molecular mechanisms conferring diurnal variation in auxinic herbicide efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diflufenzopyr | C15H12F2N4O3 | CID 6125184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Diflufenzopyr-sodium: A Technical Guide

Introduction

Diflufenzopyr-sodium is a selective post-emergence herbicide belonging to the semicarbazone chemical class.[1] It is primarily used to control a wide range of broadleaf weeds in various agricultural and non-agricultural settings.[1][2] First registered in 1999, this active ingredient was developed by BASF.[3][4] A key characteristic of this compound is its unique mode of action as an auxin transport inhibitor, which disrupts the normal growth processes in susceptible plants.[3][5] It is often formulated in combination with other herbicides, most notably dicamba (B1670444), to enhance its efficacy and broaden its weed control spectrum.[5][6] This synergistic relationship allows for effective weed management at lower application rates of the partner herbicide.[1][3]

Chemical and Physical Properties

This compound is the sodium salt of Diflufenzopyr (B12349329).[7] Its chemical structure and properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | sodium;2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylate | [8] |

| CAS Registry Number | 109293-98-3 | [7] |

| Chemical Formula | C15H11F2N4NaO3 | [7][8] |

| Molecular Weight | 356.26 g/mol | [8] |

| Physical State | Off-white granular solid | [9] |

| Formulations | Wettable granular, suspension concentrate | [3][9] |

Synthesis of this compound

The commercial synthesis of Diflufenzopyr is a multi-step process.[9] One described method involves the reaction of 2-acetylnicotinic acid with 3,5-difluorobenzene-N-2-methylsemicarbazone in the presence of pyridyl tosylate.[10] Another convergent synthesis pathway consists of four to five steps.[9] This process begins with the formation of a 2-(3-(trifluoromethyl)phenoxy)nicotinic acid core.[9] This is achieved through the nucleophilic aromatic substitution of 2-chloronicotinic acid with 3-(trifluoromethyl)phenol (B45071) under basic conditions.[9] The resulting acid is then activated to its acid chloride form using thionyl chloride.[9] In a separate pathway, difluorobenzoyl hydrazine (B178648) is prepared from 2,4-difluorobenzoyl chloride and hydrazine hydrate (B1144303).[9] The key semicarbazide (B1199961) linkage is then formed by coupling the acid chloride with the hydrazide.[9] The final step is a dehydration reaction to form the semicarbazone, Diflufenzopyr.[9] The sodium salt is then prepared from the parent acid.

Mode of Action

This compound functions as a Group 19 herbicide, specifically an auxin transport inhibitor.[1][11] Auxins are plant hormones that play a critical role in cell elongation and directional growth.[5] Diflufenzopyr inhibits the polar transport of both naturally occurring auxins, such as indoleacetic acid (IAA), and synthetic auxin-like herbicides like dicamba.[3] This inhibition leads to an abnormal accumulation of auxins in the meristematic tissues (the growing points) of shoots and roots.[1][3] The disruption of the delicate auxin balance required for coordinated plant growth results in symptoms like epinasty (twisting of petioles), stunted growth, and ultimately, plant death.[5][11][12]

When co-applied with an auxinic herbicide such as dicamba, Diflufenzopyr enhances its activity.[11] It effectively traps the auxinic herbicide within the meristematic cells, leading to a higher concentration at the site of action.[11][13] This synergistic effect allows for a reduction in the application rates of dicamba while achieving the same or even improved weed control.[1] In susceptible weed species, this enhanced accumulation of auxins leads to increased production of ethylene (B1197577) and abscisic acid, which in turn causes growth inhibition, oxidative stress, and tissue damage.[6]

Quantitative Data

Toxicological Profile of Technical Diflufenzopyr

| Study Type | Species | Result | Toxicity Category |

| Acute Oral LD50 | Rat | > 4000 mg/kg | Low |

| Acute Dermal LD50 | Rabbit | > 2000 mg/kg | Low |

| Acute Inhalation LC50 | Rat | > 5.2 mg/L | Low |

| Eye Irritation | Rabbit | Minimally irritating | IV |

| Dermal Irritation | Rabbit | Not an irritant | IV |

| Dermal Sensitization | Guinea Pig | Not a sensitizer | - |

Ecotoxicological Profile

| Organism | Test | Result | Toxicity |

| Birds (Bobwhite Quail) | Acute Oral LD50 | > 2250 mg/kg | Practically non-toxic |

| Fish (Rainbow Trout) | 96-hr LC50 | 15 ppm | Slightly toxic |

| Aquatic Invertebrates (Daphnia magna) | 48-hr EC50 | > 135 ppm | Practically non-toxic |

| Honey Bee | Acute Contact LD50 | > 25 µ g/bee | Practically non-toxic |

| Terrestrial Plants (Turnip) | Seedling Emergence EC25 | 0.0008 lbs a.e./acre | Highly toxic |

| Terrestrial Plants (Ryegrass) | Seedling Emergence EC25 | 0.0055 lbs a.e./acre | Highly toxic |

Source:[3]

Application Rates

| Product | Active Ingredients | Application Rate (Product) | Application Rate (Diflufenzopyr a.i.) |

| Distinct™ Herbicide | 21.4% Sodium Diflufenzopyr, 55% Sodium Dicamba | 4 to 8 ounces/acre | 0.05 to 0.10 lbs/acre |

| Overdrive® Herbicide | 20.4% Diflufenzopyr, 49.4% Dicamba | 0.5 pounds/acre | ~0.1 lbs a.e./acre |

Experimental Protocols

Synthesis of Diflufenzopyr (Conceptual)

This protocol is a conceptual outline based on the described convergent synthesis.[9]

-

Step 1: Formation of 2-(3-(trifluoromethyl)phenoxy)nicotinic acid.

-

In a suitable reaction vessel, dissolve 2-chloronicotinic acid and 3-(trifluoromethyl)phenol in an appropriate solvent.

-

Add a base (e.g., potassium carbonate) to facilitate the nucleophilic aromatic substitution.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC, HPLC).

-

Upon completion, cool the mixture, acidify to precipitate the product, and isolate by filtration. Purify the crude product by recrystallization.

-

-

Step 2: Activation to the Acid Chloride.

-

Suspend the dried 2-(3-(trifluoromethyl)phenoxy)nicotinic acid in an inert solvent like toluene.

-

Add thionyl chloride dropwise at room temperature.

-

Heat the mixture gently to drive the reaction to completion, removing the gaseous byproducts (SO2, HCl).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

-

Step 3: Preparation of difluorobenzoyl hydrazine.

-

Dissolve hydrazine hydrate in a suitable solvent such as tetrahydrofuran (B95107) (THF).

-

Cool the solution in an ice bath.

-

Slowly add 2,4-difluorobenzoyl chloride to the cooled hydrazine solution.

-

Stir the reaction mixture for several hours, allowing it to warm to room temperature.

-

Isolate the product, difluorobenzoyl hydrazine, by filtration and wash with a suitable solvent.

-

-

Step 4: Coupling and Dehydration.

-

Dissolve the acid chloride from Step 2 in an inert solvent.

-

Add the difluorobenzoyl hydrazine from Step 3 and a base (e.g., triethylamine) to the solution.

-

Stir the mixture at room temperature to facilitate the coupling reaction.

-

After the formation of the intermediate, induce dehydration to form the semicarbazone double bond. This may require heating or the addition of a dehydrating agent.

-

Isolate and purify the final product, Diflufenzopyr.

-

Analytical Method for Diflufenzopyr and its Metabolites in Water by LC-MS/MS

This protocol is a summary of established methods for the determination of Diflufenzopyr residues.[15][16]

-

Objective: To quantify the concentration of Diflufenzopyr and its primary metabolites (M1, M2, M6, M9) in water samples.

-

Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

-

Sample Preparation:

-

For Diflufenzopyr, M1, M6, and M9, filter the water samples. No further extraction is typically needed for direct injection.[16]

-

For metabolite M2, which may require extraction, acidify the water sample and perform a liquid-liquid extraction with a solvent like dichloromethane.[15][16]

-

Dry the organic extract (e.g., with sodium sulfate), concentrate it under vacuum, and reconstitute the residue in a suitable solvent mixture (e.g., acetonitrile (B52724) and 50 mM ammonium (B1175870) carbonate).[16]

-

-

LC-MS/MS Analysis:

-

Inject a known volume of the prepared sample into the LC-MS/MS system.

-

Perform chromatographic separation on a suitable column (e.g., C18) using a gradient elution with mobile phases such as water with formic acid and ammonium formate, and an organic solvent like methanol (B129727) or acetonitrile.

-

Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for each compound.

-

-

Quantification:

-

Prepare a calibration curve using standards of known concentrations for Diflufenzopyr and each metabolite.

-

Calculate the concentration of each analyte in the samples by comparing their peak areas to the calibration curve. The limit of quantitation (LOQ) for this method is typically around 0.5 µg/L.[15][16]

-

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. wsdot.wa.gov [wsdot.wa.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. hh-ra.org [hh-ra.org]

- 5. chemicalwarehouse.com [chemicalwarehouse.com]

- 6. On the mechanism of selectivity of the corn herbicide BAS 662H: a combination of the novel auxin transport inhibitor diflufenzopyr and the auxin herbicide dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. This compound | C15H11F2N4NaO3 | CID 23676752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diflufenzopyr (Ref: HSDB 7010) [sitem.herts.ac.uk]

- 10. Diflufenzopyr | C15H12F2N4O3 | CID 6125184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Growth regulator herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]

- 12. ncwss.org [ncwss.org]

- 13. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 14. canada.ca [canada.ca]

- 15. epa.gov [epa.gov]

- 16. epa.gov [epa.gov]

An In-depth Technical Guide to Diflufenzopyr-sodium: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and toxicological profile of Diflufenzopyr-sodium, a selective, post-emergence herbicide. The information is intended for researchers, scientists, and professionals in drug development and crop protection.

Chemical Identity and Physicochemical Properties

This compound is the sodium salt of Diflufenzopyr (B12349329), a semicarbazone herbicide.[1][2] It is a white, odorless solid with good solubility in water.[3]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | sodium;2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylate[4] |

| CAS Number | 109293-98-3[1][2][3] |

| Molecular Formula | C₁₅H₁₁F₂N₄NaO₃[2][3][4] |

| Molecular Weight | 356.26 g/mol [3][4] |

| SMILES | C/C(=N\NC(=O)NC1=CC(=CC(=C1)F)F)/C2=C(C=CC=N2)C(=O)[O-].[Na+][4] |

| InChI | InChI=1S/C15H12F2N4O3.Na/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11;/h2-7H,1H3,(H,22,23)(H2,19,21,24);/q;+1/p-1/b20-8+;[2][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | White solid[3] |

| Density | 1.456 g/cm³ at 20°C[3][5] |

| Water Solubility | Excellent[3] |

Mechanism of Action: Auxin Transport Inhibition

This compound functions as a potent and selective inhibitor of auxin transport in susceptible plants.[6][7][8][9] Auxins, such as indole-3-acetic acid (IAA), are critical plant hormones that regulate various growth and developmental processes, including cell elongation, division, and differentiation.

The herbicide specifically blocks the polar transport of both naturally occurring auxins and synthetic auxin-mimicking herbicides, like dicamba (B1670444).[6][7] This inhibition leads to an abnormal accumulation of auxins in the meristematic tissues (growing points) of shoots and roots.[7] The resulting disruption of the delicate auxin balance causes rapid and uncontrolled growth, leading to characteristic herbicidal symptoms such as epinasty, twisting, and ultimately, plant death.[9] When co-applied with auxin-mimicking herbicides, this compound acts synergistically, enhancing their efficacy by concentrating them at their sites of action.[7][10]

Synthesis

The synthesis of Diflufenzopyr, the parent acid of this compound, involves the reaction of 2-acetylnicotinic acid with 3,5-difluorobenzene-N-2-methylsemicarbazone in the presence of a pyridyl tosylate.[11] A more detailed synthetic approach involves a convergent 4-5 step synthesis. This process begins with the formation of a 2-(3-(trifluoromethyl)phenoxy)nicotinic acid core through the nucleophilic aromatic substitution of 2-chloronicotinic acid with 3-(trifluoromethyl)phenol (B45071) under basic conditions. The resulting acid is then activated to its acid chloride form using thionyl chloride. In a separate pathway, difluorobenzoyl hydrazine (B178648) is prepared from 2,4-difluorobenzoyl chloride and hydrazine hydrate. The key semicarbazide (B1199961) linkage is formed by coupling the acid chloride with the hydrazide, followed by dehydration to yield the semicarbazone, Diflufenzopyr.[12] The sodium salt is then formed by reacting the parent acid with a sodium base.

Toxicological Profile

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure in laboratory animals.[6] It is not a skin irritant but can cause minimal eye irritation.[6]

Table 3: Acute Toxicity of Technical Grade Diflufenzopyr

| Study | Species | Route | Value | Classification |

| Oral LD₅₀ | Rat (male & female) | Oral | >5,000 mg/kg | Practically non-toxic[13] |

| Dermal LD₅₀ | Rabbit (male & female) | Dermal | >5,000 mg/kg | Practically non-toxic[13] |

| Inhalation LC₅₀ | Rat | Inhalation | >2,930 mg/m³ | Practically non-toxic[13] |

Table 4: Chronic Toxicity and Other Endpoints for Diflufenzopyr

| Study Type | Species | NOAEL | LOAEL | Effects at LOAEL |

| Subchronic Oral (13-week) | Rat | 5000 ppm (352 mg/kg/day male, 431 mg/kg/day female) | 10,000 ppm | Lower body weight gain, decreased food efficiency[1] |

| Subchronic Oral (13-week) | Mouse | 7000 ppm (1225 mg/kg/day male, 1605 mg/kg/day female) | - | No clear toxic effects observed[1] |

| Chronic Toxicity/Carcinogenicity (104-week) | Rat | 5000 ppm (236 mg/kg/day male, 323 mg/kg/day female) | 10,000 ppm | Lower body weight and weight gain, decreased food efficiency[1] |

| Carcinogenicity (78-week) | Mouse | 7000 ppm (1037 mg/kg/day male, 1004 mg/kg/day female) | - | No treatment-related effects in males; slight decrease in body weight gain in females[1] |

| Developmental Toxicity | Rat | 300 mg/kg/day | 1000 mg/kg/day | Decreased fetal body weights, skeletal variations[1] |

| Developmental Toxicity | Rabbit | 30 mg/kg/day | 100 mg/kg/day | Reduced maternal body weight gain, abnormal feces[1] |

| 2-Generation Reproduction | Rat | 500 ppm (27.3-42.2 mg/kg/day) | 2000 ppm | Reduced body weight gain, increased food consumption, increased seminal vesicle weights[1] |

Studies have shown that Diflufenzopyr is not mutagenic and is classified as not likely to be carcinogenic to humans by the U.S. EPA.[13]

Environmental Fate

This compound is non-persistent in soil and has a low potential for bioaccumulation.[6] It can enter aquatic systems through spray drift or runoff and is slightly persistent in the aquatic environment.[6]

Table 5: Environmental Fate of Diflufenzopyr

| Parameter | Value |

| Soil Half-life (typical) | 87 days[4] |

| Groundwater Leaching Potential | Low[4] |

| Surface Runoff Potential | High[4] |

Experimental Protocols

Determination of this compound and its Metabolites in Water by LC/MS/MS

This method is for the quantitative determination of Diflufenzopyr and its metabolites in water.

Sample Preparation:

-

For the analysis of Diflufenzopyr and its metabolites M1, M6, and M9, a 10 mL water sample is fortified and then filtered through a 0.45 µm PTFE syringe filter. The filtered sample is then ready for LC/MS/MS analysis.

-

For the analysis of metabolite M2, 20 g of sodium chloride is dissolved in a 100 mL water sample. The solution is then extracted three times with 20 mL of methylene (B1212753) chloride. The organic extracts are combined.

-

The combined methylene chloride extract is concentrated to approximately 1 mL under nitrogen at 50-60°C.

-

The concentrated sample is reconstituted to a final volume of 2 mL (for blank, control, and LOQ samples) or 20 mL (for 10xLOQ samples) with 50 mM ammonium (B1175870) carbonate.

-

The reconstituted sample is filtered through a 0.45 µm PTFE syringe filter prior to LC/MS/MS analysis.

LC/MS/MS Analysis:

-

Instrumentation: Agilent 1290 HPLC System coupled to an AB Sciex 5500 Triple Quad mass spectrometer.

-

Injection Volume: 40.0 µL.

-

Retention Times (approximate):

-

Diflufenzopyr: 9.7 min

-

M1: 6.8 min

-

M2: 4.4 min

-

M6: 5.8 min

-

M9: 4.8 min

-

-

Limit of Quantitation (LOQ): 0.05 µg/L (ppb) in water.

Toxicological Study Methodologies (General Overview)

The toxicological data presented in this guide are derived from studies conducted on various laboratory animal species. The general methodologies for these studies are as follows:

-

Acute Toxicity: Studies typically involve single high-dose administrations to determine the immediate toxic effects and the LD₅₀ or LC₅₀ values. The routes of administration investigated include oral, dermal, and inhalation.

-

Subchronic Toxicity: These studies involve repeated exposure to the test substance over a period of several weeks (e.g., 13 weeks). Animals are typically dosed daily, either through their diet, by gavage, or via dermal application. The objective is to identify the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL).

-

Chronic Toxicity/Carcinogenicity: Long-term studies (e.g., 78-104 weeks) are conducted to assess the potential for chronic toxicity and carcinogenicity. Animals are exposed to the test substance in their diet over their lifetime.

-

Developmental and Reproductive Toxicity: These studies evaluate the potential of the substance to cause adverse effects on developing fetuses (developmental toxicity) and on the reproductive capabilities of the parent generation and the development of their offspring (reproductive toxicity). Dosing is typically done by gavage or in the diet during specific periods of gestation or across generations.

Conclusion

This compound is a selective herbicide with a well-defined mechanism of action as an auxin transport inhibitor. Its synergistic activity with other auxin-mimicking herbicides makes it an effective tool in weed management. The compound exhibits low acute toxicity and is not considered carcinogenic or mutagenic. Understanding its chemical properties, biological activity, and toxicological profile is crucial for its safe and effective application in agriculture and for the development of new crop protection strategies.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Diflufenzopyr | C15H12F2N4O3 | CID 6125184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. wsdot.wa.gov [wsdot.wa.gov]

- 5. On the mechanism of selectivity of the corn herbicide BAS 662H: a combination of the novel auxin transport inhibitor diflufenzopyr and the auxin herbicide dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. canada.ca [canada.ca]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

- 9. chemicalwarehouse.com [chemicalwarehouse.com]

- 10. Analysis of diclofenac sodium and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. bcpc.org [bcpc.org]

- 13. Diflufenzopyr (Ref: HSDB 7010) [sitem.herts.ac.uk]

Diflufenzopyr-Sodium: A Technical Guide to a Semicarbazone Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflufenzopyr-sodium is a selective, post-emergence herbicide belonging to the semicarbazone chemical class. It is distinguished by its unique mode of action as an auxin transport inhibitor, a classification designated as Group 19 by the Weed Science Society of America.[1] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, mechanism of action, herbicidal efficacy, toxicological profile, and environmental fate. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to support research and development activities.

Chemical and Physical Properties

This compound is the sodium salt of Diflufenzopyr (B12349329). Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | sodium;2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylate | [2] |

| CAS Number | 109293-98-3 | [2] |

| Molecular Formula | C₁₅H₁₁F₂N₄NaO₃ | [2] |

| Molecular Weight | 356.26 g/mol | [2] |

| Physical State | White solid | [3] |

| Density | 1.456 g/cm³ at 20°C | [3] |

| Water Solubility | pH dependent: 63 mg/L (pH 5), 5850 mg/L (pH 7), 10546 mg/L (pH 9) | [1] |

| pKa | 3.18 | [1] |

Mechanism of Action: Auxin Transport Inhibition

This compound exerts its herbicidal effect by inhibiting the polar transport of auxin, a critical plant hormone that regulates numerous growth and developmental processes.[1][4] This inhibition leads to an abnormal accumulation of both naturally occurring auxin (indole-3-acetic acid, IAA) and synthetic auxin-mimicking herbicides in the meristematic tissues of susceptible plants.[1][5] This disruption of auxin homeostasis results in rapid and severe hormonal effects, such as epinasty (twisting and curling of stems and leaves), ultimately leading to plant death.[5]

Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the auxin signaling pathway.

Herbicidal Efficacy and Synergism

This compound is particularly effective for the post-emergence control of a wide range of annual and perennial broadleaf weeds.[1] A key characteristic of this herbicide is its synergistic interaction with synthetic auxin herbicides, such as dicamba (B1670444).[1][6] By blocking auxin transport, this compound concentrates these auxin-mimicking herbicides in the meristematic sinks of the plant, thereby enhancing their efficacy and allowing for the use of lower application rates.[5][6] This synergistic effect has been shown to increase weed control by 15% to over 90%, depending on the weed species and the specific auxin herbicide used.[1]

The combination of this compound and dicamba, often formulated as BAS 662H, provides effective control of many troublesome weeds in corn and other crops.[7]

| Target Weed | Herbicide Combination | Application Rate (Product/acre) | Control (%) | Reference |

| Palmer Amaranth (glyphosate-resistant) | This compound + Dicamba | - | Increased up to 44% | [1] |

| Canada Thistle | This compound + Dicamba | - | Generally Increased | [6] |

| Leafy Spurge | This compound + Dicamba | - | Generally Increased | [6] |

| Velvetleaf | Dicamba & Diflufenzopyr | 0.0875 lb/a | - | [8] |

| Common Ragweed | Dicamba & Diflufenzopyr | 0.0875 lb/a | - | [8] |

| Giant Foxtail | Dicamba & Diflufenzopyr | 0.0875 lb/a | - | [8] |

Experimental Protocols

Auxin Transport Inhibition Assay

This protocol describes a method to quantify the effect of an inhibitor on polar auxin transport using radiolabeled IAA.

Materials:

-

Maize (Zea mays) coleoptiles or Arabidopsis thaliana inflorescence stems

-

Agar (B569324) cylinders

-

Radiolabeled [³H]IAA

-

This compound solutions of varying concentrations

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Excise 5-10 mm segments from the sub-apical region of maize coleoptiles or Arabidopsis inflorescence stems.

-

Prepare donor agar blocks containing a fixed concentration of [³H]IAA and varying concentrations of this compound.

-

Prepare receiver agar blocks without any additives.

-

Place the apical end of the plant segment on a donor block and the basal end on a receiver block.

-

Incubate the segments in a dark, humid chamber for a defined period (e.g., 4-18 hours).

-

After incubation, separate the receiver blocks and place them into scintillation vials.

-

Add scintillation cocktail to each vial and quantify the amount of radioactivity in the receiver blocks using a liquid scintillation counter.

-

A decrease in radioactivity in the receiver blocks in the presence of this compound indicates inhibition of polar auxin transport.

Whole-Plant Autoradiography for Herbicide Translocation

This protocol visualizes the movement of a radiolabeled herbicide within a plant.

Materials:

-

¹⁴C-labeled this compound

-

Test plants (e.g., susceptible weed species)

-

Microsyringe

-

Plant press

-

X-ray film or phosphor imager

Procedure:

-

Grow test plants to a specific growth stage (e.g., 3-4 leaf stage).

-

Apply a small droplet of ¹⁴C-labeled this compound solution to a specific leaf using a microsyringe.

-

Harvest plants at various time points after application (e.g., 6, 24, 48 hours).

-

Carefully wash the treated leaf to remove any unabsorbed herbicide.

-

Mount the entire plant on a sheet of paper and press it flat.

-

Dry the pressed plant.

-

Expose the dried plant to X-ray film or a phosphor imager screen in the dark for a period determined by the amount of radioactivity applied.

-

Develop the film or scan the screen to visualize the distribution of the radiolabeled herbicide throughout the plant.

Toxicology Profile

This compound generally exhibits low acute toxicity to mammals and other non-target organisms.

| Organism | Test | Result | Toxicity Category | Reference |

| Rat (male) | Acute Oral LD₅₀ | 1600 mg/kg | III (Low) | [5] |

| Rat (female) | Acute Oral LD₅₀ | 2100 mg/kg | III (Low) | [5] |

| Rabbit | Acute Dermal LD₅₀ | >5000 mg/kg | IV (Very Low) | [5] |

| Rat | Acute Inhalation LC₅₀ | >5.34 mg/L | IV (Very Low) | [5] |

| Avian species | Acute Oral LD₅₀ | >2250 mg ae/kg | Practically Non-toxic | [5] |

| Small mammals | Acute Oral LD₅₀ | 4000 mg/kg | Low | [5] |

| Honey bees | Acute Contact LD₅₀ | >25 µ g/bee | Practically Non-toxic | [5] |

| Freshwater organisms | LC₅₀ | 15 to >135 ppm ae | Slightly to Practically Non-toxic | [5] |

| Estuarine/Marine organisms | LC₅₀ or EC₅₀ | 18.9 to >138 ppm ae | Slightly to Practically Non-toxic | [5] |

Environmental Fate

This compound is non-persistent in the soil environment and has a low potential for bioaccumulation.[9]

| Parameter | Value | Reference |

| Hydrolysis Half-life | 13 days (pH 5), 24 days (pH 7), 26 days (pH 9) | [5] |

| Photolysis Half-life (Water) | 7 days (pH 5), 17 days (pH 7), 13 days (pH 9) | [5] |

| Photolysis Half-life (Soil) | 14 days | [5] |

| Aerobic Soil Metabolism Half-life | 8-10 days | [5] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 18 to 156 mL/g (Mobile to very mobile) | [5] |

Herbicide Development and Evaluation Workflow

The development of a post-emergence herbicide like this compound follows a rigorous, multi-stage process.

Conclusion

This compound is a valuable tool in modern weed management, primarily due to its unique mechanism of action and its synergistic properties with other herbicides. Its role as an auxin transport inhibitor provides an alternative mode of action to combat the evolution of herbicide resistance. Understanding its chemical properties, biological activity, and environmental behavior, as detailed in this guide, is crucial for its effective and responsible use in agricultural and non-crop settings. Further research into its precise interactions with auxin signaling components and the development of new synergistic combinations will continue to enhance its utility in sustainable agriculture.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. borchersagsupply.com [borchersagsupply.com]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. On the mechanism of selectivity of the corn herbicide BAS 662H: a combination of the novel auxin transport inhibitor diflufenzopyr and the auxin herbicide dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ncwss.org [ncwss.org]

- 9. canada.ca [canada.ca]

An In-depth Technical Guide to the Early Herbicidal Activity of Diflufenzopyr-Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflufenzopyr-sodium, a semicarbazone herbicide, emerged from early research as a potent inhibitor of auxin transport in susceptible plants.[1][2] Its unique mode of action, which disrupts the normal hormonal balance governing plant growth, has made it a valuable tool in weed management, particularly for broadleaf species.[2][3] This technical guide delves into the foundational research on this compound's herbicidal activity, presenting key quantitative data, detailed experimental protocols, and visual representations of its physiological impact and experimental evaluation. The focus is on the early investigations that established its efficacy and elucidated its synergistic relationship with other herbicides, most notably dicamba (B1670444).[1]

Core Mechanism of Action: Auxin Transport Inhibition

This compound's primary herbicidal effect stems from its ability to block the polar transport of natural auxins, such as indole-3-acetic acid (IAA), and synthetic auxin-like compounds within sensitive plants.[4][5] This inhibition leads to an abnormal accumulation of auxins in the meristematic tissues of shoots and roots, disrupting the delicate hormonal equilibrium required for coordinated plant growth and development.[5] The result is a cascade of phytotoxic effects, including epinasty, stunting, and ultimately, plant death.[2][3]

Quantitative Data on Herbicidal Efficacy

Early research established the dose-dependent efficacy of this compound, both alone and in combination with other herbicides. The following tables summarize key quantitative findings from foundational studies.

Table 1: Efficacy of this compound on Seedling Emergence

| Plant Species | Parameter | EC25 Value (lbs. ae/Acre) |

| Turnip (dicot) | - | 0.0008 |

| Ryegrass (monocot) | Shoot Length | 0.0055 |

| Data from a 1999 US EPA Pesticide Fact Sheet.[5] |

Table 2: Synergistic Effect of Diflufenzopyr (B12349329) on Dicamba Efficacy (LD50 Values)

| Weed Species | Herbicide Treatment | LD50 (g/ha) |

| Purple Cudweed (Gnaphalium purpureum) | Dicamba alone | 23 |

| Dicamba + 20% Diflufenzopyr | 20 | |

| Common Lespedeza (Kummerowia striata) | Dicamba alone | 36 |

| Dicamba + 20% Diflufenzopyr | 27 | |

| Data from Wehtje et al., 2008, demonstrating the enhanced potency of dicamba when combined with diflufenzopyr. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following protocols are based on early studies investigating the herbicidal properties of this compound.

Protocol 1: Evaluation of Synergistic Herbicidal Effects

This protocol is adapted from the methodology used by Grossmann et al. (2002) to study the interaction between diflufenzopyr and dicamba on Amaranthus retroflexus and Galium aparine.[6]

-

Plant Material and Growth Conditions:

-

Grow Amaranthus retroflexus and Galium aparine in pots containing a standardized soil mix in a greenhouse.

-

Maintain controlled environmental conditions: 24/18°C day/night temperature, 16-hour photoperiod, and 60-80% relative humidity.

-

Water plants daily.

-

-

Herbicide Application:

-

Apply herbicides to plants at the third-leaf stage.

-

Prepare spray solutions of diflufenzopyr and dicamba, both individually and in combination, at concentrations equivalent to field rates (e.g., 100 g/ha diflufenzopyr and 250 g/ha dicamba).[6]

-

Use a laboratory spray chamber to ensure uniform application.

-

-

Physiological and Biochemical Analysis:

-

At 20 hours post-application, harvest shoot tissue.

-

Measure 1-aminocyclopropane-1-carboxylic acid (ACC) synthase activity using established enzymatic assays.

-

Quantify ethylene (B1197577) formation via gas chromatography of the headspace of sealed vials containing the shoot tissue.

-

Analyze abscisic acid (ABA) levels using methods such as gas chromatography-mass spectrometry (GC-MS).

-

Assess hydrogen peroxide production through spectrophotometric methods.

-

-

Data Analysis:

-

Statistically compare the effects of the individual herbicides versus the combination treatment to determine synergistic, additive, or antagonistic interactions.

-

Protocol 2: Auxin Transport Inhibition Assay

This is a generalized protocol for assessing the inhibitory effect of compounds like diflufenzopyr on polar auxin transport.

-

Plant Material:

-

Use etiolated hypocotyls or stem segments from a suitable plant species (e.g., bean, pea, or Arabidopsis).

-

-

Preparation of Agar (B569324) Cylinders:

-

Prepare donor and receiver agar cylinders.

-

Incorporate radiolabeled auxin (e.g., 14C-IAA) into the donor cylinders.

-

For the experimental group, incorporate this compound at various concentrations into the receiver cylinders. The control group will have receiver cylinders without the herbicide.

-

-

Assay Procedure:

-

Excise plant segments and place them between the donor and receiver cylinders.

-

Incubate the setup in a dark, humid chamber for a defined period (e.g., 4-18 hours) to allow for auxin transport.

-

-

Measurement and Analysis:

-

After incubation, separate the receiver cylinders.

-

Quantify the amount of radiolabeled auxin that has moved into the receiver cylinders using liquid scintillation counting.

-

Calculate the percentage of inhibition of auxin transport for each concentration of this compound compared to the control.

-

Determine the I50 value (concentration causing 50% inhibition).

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and processes related to the herbicidal action of this compound.

Caption: Mode of action of this compound as an auxin transport inhibitor.

Caption: Experimental workflow for evaluating herbicide synergy.

Caption: Logical relationship of the synergistic action of Diflufenzopyr and Dicamba.

Conclusion

Early research on this compound laid the groundwork for its successful integration into modern weed management strategies. Its distinct mechanism of action as an auxin transport inhibitor, coupled with its potent synergistic effects with synthetic auxin herbicides like dicamba, provides a powerful tool for controlling a wide spectrum of broadleaf weeds. The quantitative data and experimental protocols outlined in this guide offer a comprehensive overview of the foundational science that underpins the herbicidal activity of this important molecule. Further research building upon these early findings can continue to optimize its use and address the ongoing challenges of weed resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. Distinct® Herbicide [agriculture.basf.us]

- 4. canada.ca [canada.ca]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. On the mechanism of selectivity of the corn herbicide BAS 662H: a combination of the novel auxin transport inhibitor diflufenzopyr and the auxin herbicide dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Effects of Diflufenzopyr-Sodium on Plants

Executive Summary

Diflufenzopyr-sodium is a selective, post-emergence herbicide belonging to the semicarbazone chemical family. It is classified as a Group 19 herbicide by the Weed Science Society of America (WSSA).[1] Its primary mode of action is the inhibition of polar auxin transport in susceptible plant species.[1][2][3][4] This disruption of the normal hormonal balance leads to a rapid and lethal accumulation of both endogenous and synthetic auxins in the meristematic regions of the plant, ultimately causing aberrant growth and plant death.[1][2] this compound is frequently formulated with synthetic auxin herbicides, such as dicamba, to create a synergistic effect that enhances weed control efficacy at lower application rates.[1][2][5] This technical guide provides a comprehensive overview of the physiological and biochemical effects of this compound on plants, detailed experimental protocols for its study, and visual representations of its mechanism of action.

Mechanism of Action: Auxin Transport Inhibition

The primary physiological effect of this compound is the targeted inhibition of auxin transport. Auxins, with indole-3-acetic acid (IAA) being the most prevalent naturally occurring form, are critical plant hormones that regulate numerous aspects of growth and development, including cell elongation, division, and differentiation.[3] The directional, cell-to-cell movement of auxin, known as polar auxin transport, is essential for establishing auxin gradients that guide these developmental processes. This transport is mediated by specialized influx (e.g., AUX1/LAX) and efflux (e.g., PIN-FORMED - PIN) carrier proteins located on the plasma membrane.

This compound disrupts this process by inhibiting the function of the auxin efflux carriers.[1][2][3] This blockage prevents the movement of auxin out of the cell, leading to an uncontrolled accumulation of auxins within the meristematic tissues of the shoots and roots.[1][2] The resulting supraoptimal concentration of auxin disrupts the delicate hormonal balance, leading to a cascade of phytotoxic effects, including epinasty (twisting of stems and petioles), stunting, and ultimately, cell death and necrosis.[2][3]

Synergistic Action with Synthetic Auxins

This compound is often co-formulated with synthetic auxin herbicides like dicamba.[1][5] Its role in these formulations is to act as a synergist. By inhibiting the transport of the synthetic auxin away from the meristematic sinks, this compound effectively concentrates the herbicidal auxin at its site of action.[1][2][6] This leads to a significant enhancement of the synthetic auxin's efficacy, allowing for effective weed control at reduced application rates.[1] Studies have shown that the addition of this compound can increase the efficacy of synthetic auxin herbicides by 15% to 91%, depending on the weed species and the specific auxin herbicide used.[3]

Quantitative Data on Physiological Effects

The herbicidal activity of this compound is particularly pronounced in sensitive broadleaf weeds. The following tables summarize the available quantitative data on its effects on plant growth.

Table 1: Efficacy of this compound on Sensitive Plant Species

| Plant Species | Parameter | Value | Unit |

| Turnip (Brassica rapa) | Seedling Emergence EC25¹ | 0.0008 | lbs acid equivalent/acre |

| Ryegrass (Lolium sp.) | Shoot Length EC25¹ | 0.0055 | lbs acid equivalent/acre |

¹EC25 (Effective Concentration 25) is the concentration of the herbicide that causes a 25% reduction in the measured parameter. Data sourced from EPA Pesticides Fact Sheet.[1]

Experimental Protocols

This section details the methodologies for key experiments used to investigate the physiological effects of this compound.

Root and Shoot Growth Inhibition Assay

This protocol is designed to quantify the dose-dependent inhibitory effect of this compound on seedling growth.

Objective: To determine the GR50 (Growth Reduction 50) or other effective concentration values for this compound on target and non-target plant species.

Methodology:

-

Plant Material and Germination: Seeds of the test species are surface-sterilized and germinated on moistened filter paper in petri dishes in a controlled growth chamber.

-

Herbicide Treatment:

-

In-plate Assay: For small-seeded species, germination can occur on agar (B569324) medium containing a range of this compound concentrations.

-

Pot Assay: For larger plants, uniformly germinated seedlings are transplanted into pots containing a suitable growth medium (e.g., soil, sand, or vermiculite). After an establishment period, a foliar spray or soil drench of this compound solutions at various concentrations is applied. A surfactant is typically included in foliar applications to ensure even coverage.

-

-

Experimental Conditions: Plants are maintained in a controlled environment (e.g., 25°C, 16:8 hour light:dark cycle) for a specified period (e.g., 7-14 days).

-

Data Analysis: The collected data is used to generate dose-response curves by plotting the percentage of growth inhibition against the herbicide concentration. Non-linear regression models are then used to calculate GRx values (e.g., GR50, GR90).

Auxin Transport Assay (Donor-Receiver Agar Cylinder Method)

This classic physiological assay directly measures the inhibition of polar auxin transport.

Objective: To quantify the inhibitory effect of this compound on the basipetal transport of auxin in plant tissues.

Methodology:

-

Plant Material: Etiolated hypocotyls or epicotyls from seedlings (e.g., bean, sunflower, or Arabidopsis) are excised into uniform segments (e.g., 5-10 mm).

-

Preparation of Agar Cylinders:

-

Donor Blocks: Agar blocks are prepared containing a known concentration of radiolabeled auxin (e.g., ³H-IAA).

-

Receiver Blocks: Plain agar blocks are prepared to collect the transported auxin. To test for inhibition, this compound can be incorporated into the receiver blocks.

-

-

Assay Setup: An excised plant segment is placed vertically between a donor block at the apical end and a receiver block at the basal end.

-

Incubation: The setup is incubated in a dark, humid chamber for a specific transport period (e.g., 4-18 hours).

-

Quantification: After incubation, the receiver block is removed, and the amount of radioactivity that has been transported into it is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition of auxin transport is calculated by comparing the amount of radioactivity in the receiver blocks from treated versus untreated plant segments.

Quantification of Endogenous Auxin (IAA) by GC-MS/MS

This analytical chemistry protocol allows for the precise measurement of endogenous IAA accumulation following treatment with this compound.

Objective: To determine the concentration of free IAA in plant tissues after exposure to this compound.

Methodology:

-

Sample Collection and Preparation: Plant tissue (typically from meristematic regions) is harvested at various time points after treatment with this compound, flash-frozen in liquid nitrogen to halt metabolic activity, and lyophilized. A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) is added to each sample for accurate quantification.

-

Extraction: The tissue is homogenized in an extraction buffer (e.g., 80% methanol).

-

Purification: The crude extract is purified to remove interfering compounds. This typically involves solid-phase extraction (SPE) using columns that bind and elute the desired analytes.

-

Derivatization: The purified extract is derivatized (e.g., by methylation with diazomethane) to increase the volatility of IAA for gas chromatography.

-

GC-MS/MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS). The instrument is set to monitor specific mass-to-charge ratio transitions for both endogenous IAA and the ¹³C₆-IAA internal standard.

-

Data Analysis: The concentration of endogenous IAA is calculated based on the ratio of the peak area of the endogenous IAA to that of the known amount of the internal standard.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway: Inhibition of Polar Auxin Transport

Caption: Inhibition of PIN-mediated auxin efflux by this compound.

Experimental Workflow: Quantifying Growth Inhibition

Caption: Experimental workflow for assessing herbicide dose-response.

Conclusion

This compound is a potent inhibitor of polar auxin transport, a fundamental process in plant growth and development. Its mode of action, leading to the accumulation of toxic levels of auxin in meristematic tissues, makes it an effective herbicide, particularly for broadleaf weeds. Its synergistic relationship with synthetic auxin herbicides further enhances its utility in weed management programs. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the nuanced physiological and biochemical effects of this herbicide and to screen for its effects on various plant species. Understanding these mechanisms is crucial for the development of more effective and selective weed control strategies.

References

Diflufenzopyr-Sodium: An In-Depth Technical Guide to its Role as an Auxin Transport Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diflufenzopyr-sodium is a semicarbazone herbicide that functions as a potent inhibitor of polar auxin transport in plants.[1][2][3] This mode of action leads to a disruption of the normal auxin gradients essential for coordinated plant growth and development. By blocking the efflux of both naturally occurring auxin (indole-3-acetic acid, IAA) and synthetic auxin-like herbicides, diflufenzopyr (B12349329) causes an abnormal accumulation of these compounds in the meristematic tissues of susceptible plants.[1][4] This accumulation results in rapid and severe hormonal effects, leading to stunted growth and eventual plant death.[5] Diflufenzopyr is frequently formulated with auxin-mimicking herbicides, such as dicamba (B1670444), to synergistically enhance their efficacy and broaden the spectrum of controlled weeds.[4][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways and workflows.

Mechanism of Action: Inhibition of Polar Auxin Transport

Diflufenzopyr's primary herbicidal activity stems from its ability to inhibit the polar transport of auxins.[1] Auxin transport is a highly regulated process crucial for numerous developmental processes in plants, including embryogenesis, organ formation, and tropic responses. This transport is primarily mediated by a combination of auxin influx carriers (e.g., AUX/LAX proteins) and auxin efflux carriers, most notably the PIN-FORMED (PIN) proteins.

While the precise molecular binding site of diflufenzopyr on auxin transporters has not been definitively elucidated in publicly available literature, its action is consistent with the inhibition of auxin efflux carriers. This inhibition leads to an accumulation of auxin within cells and disrupts the directional flow of auxin between cells, which is critical for establishing and maintaining auxin gradients.

When used in combination with an auxin herbicide like dicamba, diflufenzopyr enhances its activity by "trapping" the synthetic auxin within the plant's meristematic sinks, such as the shoot and root tips.[1][2] This localized accumulation of the auxin herbicide leads to a more potent and rapid herbicidal effect at lower application rates.[2]

Signaling Pathway of Auxin Transport and its Inhibition

The following diagram illustrates the general mechanism of polar auxin transport and the proposed point of inhibition by this compound.

Quantitative Data on this compound's Activity

Table 1: Synergistic Effects of Diflufenzopyr and Dicamba on Ethylene Formation in Weed Species [4]

| Treatment | Galium aparine (Ethylene formation, nL/g FW/h) | Amaranthus retroflexus (Ethylene formation, nL/g FW/h) |

| Control | 0.1 | 0.2 |

| Diflufenzopyr (100 g/ha) | 0.2 | 0.3 |

| Dicamba (250 g/ha) | 1.5 | 2.5 |

| Diflufenzopyr + Dicamba | 3.5 | 5.8 |

Table 2: Effect of Diflufenzopyr on the Uptake and Translocation of [14C]Dicamba [4]

| Plant Species | Treatment | Foliar Uptake of [14C]Dicamba (% of applied) | Translocation of [14C]Dicamba out of treated leaf (% of uptaken) |

| Zea mays (Corn) | Dicamba alone | 30 | 25 |

| Dicamba + Diflufenzopyr | 15 | 20 | |

| Amaranthus retroflexus | Dicamba alone | 45 | 40 |

| Dicamba + Diflufenzopyr | 42 | 45 | |

| Galium aparine | Dicamba alone | 50 | 35 |

| Dicamba + Diflufenzopyr | 48 | 40 |

Experimental Protocols

This section details methodologies for key experiments to characterize the activity of auxin transport inhibitors like this compound.

Radiolabeled Auxin Transport Assay

This assay measures the polar transport of auxin in plant tissues by tracking the movement of radiolabeled IAA.

Objective: To quantify the inhibition of polar auxin transport by this compound.

Materials:

-

Arabidopsis thaliana seedlings (or other suitable plant models)

-

Agar (B569324) plates with appropriate growth medium

-

[3H]IAA (radiolabeled indole-3-acetic acid)

-

This compound solutions of varying concentrations

-

Scintillation vials and scintillation cocktail

-

Microcentrifuge tubes

-

Forceps and scalpels

Protocol:

-

Seedling Growth: Grow Arabidopsis seedlings vertically on agar plates for 5-7 days to allow for root elongation.

-

Inhibitor Treatment: Prepare agar blocks containing a range of this compound concentrations and a control with no inhibitor.

-

Auxin Application: Prepare agar blocks containing a fixed concentration of [3H]IAA.

-

Assay Setup:

-

Excise the apical 5 mm of the seedling roots.

-

Place a [3H]IAA agar block at the apical end of a root segment.

-

Place an inhibitor-containing (or control) agar block at the basal end.

-

-

Transport Period: Allow transport to occur for a defined period (e.g., 6-18 hours) in the dark at room temperature.

-

Quantification:

-

After the transport period, excise the basal 5 mm of the root segment that was in contact with the inhibitor/control block.

-

Place the excised segment into a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Compare the amount of radioactivity transported to the basal end in the presence of this compound to the control. Calculate the percentage of inhibition for each concentration to determine the IC50 value.

Competitive Radioligand Binding Assay

This assay can be adapted to determine the binding affinity of this compound to auxin transporters by measuring its ability to compete with a radiolabeled ligand, such as [3H]NPA (1-N-naphthylphthalamic acid), which is a known auxin transport inhibitor that binds to a component of the auxin efflux carrier complex.

Objective: To determine the binding affinity (Ki) of this compound to the NPA-binding site.

Materials:

-

Microsomal membrane preparations from a suitable plant tissue (e.g., etiolated zucchini hypocotyls or Arabidopsis seedlings)

-

[3H]NPA

-

This compound solutions of varying concentrations

-

Glass fiber filters

-

Scintillation counter

-

Binding buffer

Protocol:

-

Membrane Preparation: Isolate microsomal membranes from plant tissues following established protocols.

-

Assay Setup: In microcentrifuge tubes, combine:

-

A fixed amount of microsomal membrane protein.

-

A fixed concentration of [3H]NPA (typically at or below its Kd).

-

A range of concentrations of unlabeled this compound (the competitor).

-

Binding buffer to a final volume.

-

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis: Plot the percentage of [3H]NPA binding against the concentration of this compound. Fit the data to a competition binding curve to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Dose-Response Assay for Herbicidal Activity

This assay evaluates the herbicidal efficacy of this compound on target weed species.

Objective: To determine the dose of this compound required to achieve a certain level of weed control (e.g., GR50 - the dose causing 50% growth reduction).

Materials:

-

Seeds of target weed species (e.g., Amaranthus retroflexus, Galium aparine)

-

Pots with a suitable soil mix

-

Growth chamber or greenhouse with controlled conditions

-

This compound solutions at various concentrations

-

Sprayer calibrated to deliver a precise volume

Protocol:

-

Plant Growth: Sow weed seeds in pots and grow them to a specific developmental stage (e.g., 2-4 true leaves).

-

Herbicide Application: Apply different doses of this compound to the plants using a calibrated sprayer. Include an untreated control group.

-

Growth Period: Return the plants to the growth chamber or greenhouse and allow them to grow for a specified period (e.g., 14-21 days).

-

Assessment:

-

Visually assess the percentage of injury or control for each plant compared to the untreated control.

-

Harvest the above-ground biomass and measure the fresh or dry weight.

-

-

Data Analysis: Plot the percentage of growth reduction (relative to the control) against the herbicide dose. Fit the data to a log-logistic dose-response curve to calculate the GR50 value.

References

- 1. On the mechanism of selectivity of the corn herbicide BAS 662H: a combination of the novel auxin transport inhibitor diflufenzopyr and the auxin herbicide dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Enquiry into the Topology of Plasma Membrane-Localized PIN Auxin Transport Components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dose-response curves and efficacy of ALS enzyme inhibitors herbicides applied in pre emergence over Amaranthus species - Weed Control Journal [weedcontroljournal.org]

The Synergistic Effect of Diflufenzopyr-sodium with Dicamba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the synergistic interaction between diflufenzopyr-sodium and the synthetic auxin herbicide, dicamba (B1670444). The combination of these two compounds results in a potent herbicidal effect, providing more effective broadleaf weed control than dicamba alone. This document outlines the core mechanisms of action, summarizes key quantitative data from scientific studies, details common experimental protocols for evaluating this synergy, and provides visual representations of the underlying biological pathways and experimental workflows.

Core Mechanisms of Action

Dicamba: The Synthetic Auxin

Dicamba is a synthetic herbicide that mimics the natural plant hormone auxin (indole-3-acetic acid, IAA). It is absorbed by the leaves and roots of plants and translocates to the meristematic regions (growing points). At these sites, it disrupts normal hormonal balance, leading to uncontrolled and disorganized cell division and elongation. This results in characteristic symptoms of auxin overdose, such as epinasty (twisting and curling of stems and leaves), tissue swelling, and ultimately, plant death.

This compound: The Auxin Transport Inhibitor

This compound belongs to the semicarbazone class of herbicides. Its primary mode of action is the inhibition of polar auxin transport.[1][2] In plants, auxin is actively transported from the apical meristems downwards, a process crucial for regulating various growth and developmental processes. Diflufenzopyr (B12349329) blocks the proteins responsible for this transport, causing a disruption in the normal distribution of auxin.[1]

The Synergistic Interaction

The synergy between diflufenzopyr and dicamba stems from their complementary modes of action. When applied together, diflufenzopyr inhibits the plant's ability to transport both natural auxin and the synthetic auxin, dicamba.[3][4][5] This blockage causes dicamba to accumulate to lethal concentrations in the meristematic tissues—the very sites where it exerts its herbicidal activity.[4][6] This focused accumulation allows for a more potent effect at lower application rates of dicamba than would be required if used alone.[3][6] This enhanced activity has been observed to improve the control of numerous broadleaf weed species, including those that may be tolerant to other herbicides.[4]

Quantitative Data Summary

The synergistic effect of combining diflufenzopyr with dicamba has been quantified in various studies, demonstrating increased efficacy across several key weed species. The following tables summarize pertinent data from peer-reviewed research.

Table 1: Enhanced Efficacy on Purple Cudweed and Common Lespedeza

| Weed Species | Herbicide Treatment | LD50 (g/ha)¹ | LD90 (g/ha)² | % Increase in Activity (at LD90) |

| Purple Cudweed (Gnaphalium purpureum) | Dicamba alone | 23 | 58 | - |

| Dicamba + 20% Diflufenzopyr | 20 | 44 | 24% | |

| Common Lespedeza (Kummerowia striata) | Dicamba alone | 36 | 69 | - |

| Dicamba + 20% Diflufenzopyr | 27 | 53 | 23% | |

| ¹LD50: The lethal dose required to control 50% of the weed population. | ||||

| ²LD90: The lethal dose required to control 90% of the weed population. | ||||

| Data sourced from Wehtje et al. (2008).[7] |

Table 2: Efficacy on Palmer Amaranth

| Herbicide Treatment (Post-emergence) | Application Rate (g/ha) | % Palmer Amaranth Control (28 Days After Treatment) |

| Dicamba | Not specified | 87% |

| Dicamba + Halosulfuron | Not specified | 79% |

| Acetochlor | Not specified | 42% |

| Dicamba + Diflufenzopyr | Not specified | 93% |

| Data sourced from a 2014-2016 field study in Nebraska.[7] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the synergistic effect of diflufenzopyr and dicamba.

Greenhouse Dose-Response Bioassay

This protocol is designed to determine the lethal dose (LD) values for herbicides applied alone and in combination.

-

Plant Propagation:

-

Weed seeds (e.g., Amaranthus palmeri, Kummerowia striata) are sown in flats or pots containing a sterile greenhouse potting mix.

-

Seedlings are grown under controlled greenhouse conditions (e.g., 25-30°C, 16-hour photoperiod).

-

Once seedlings reach a specific growth stage (e.g., 2-4 true leaves), they are selected for uniformity and transplanted into individual pots.

-

-

Herbicide Preparation and Application:

-

Stock solutions of dicamba and diflufenzopyr are prepared.

-

A series of dilutions are made to create a range of application rates for dicamba alone and for the combination of dicamba with a fixed ratio of diflufenzopyr (e.g., 20% by weight).

-

Herbicides are applied using a calibrated laboratory spray chamber to ensure uniform coverage. The spray chamber is set to deliver a specific volume of solution (e.g., 140 L/ha) at a constant pressure.

-

-

Data Collection and Analysis:

-

Treated plants are returned to the greenhouse and arranged in a randomized complete block design.

-

Visual assessments of weed control are conducted at specified intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).

-

At the final assessment, the above-ground biomass of each plant is harvested, dried in an oven, and weighed.

-

The data (visual ratings and biomass reduction) are subjected to a log-logistic analysis to calculate the LD50 and LD90 values.

-

Field Efficacy Trial

This protocol evaluates herbicide performance under real-world environmental conditions.

-

Site Selection and Plot Establishment:

-

A field with a natural and uniform infestation of the target weed species is selected.

-

The experimental area is divided into plots (e.g., 3m x 10m) with untreated buffer zones between plots.

-

The experiment is laid out in a randomized complete block design with 3-4 replications per treatment.

-

-

Herbicide Application:

-

Herbicide treatments (dicamba alone, dicamba + diflufenzopyr, and other relevant tank mixes or controls) are applied at specified rates.

-

Applications are made using a backpack or tractor-mounted sprayer equipped with appropriate nozzles and calibrated to deliver a set volume per hectare.

-